N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as "ADMF" is a potent and selective inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in a variety of tumors and is associated with poor prognosis, making it an attractive target for cancer therapy. In
Mechanism of Action
ADMF works by inhibiting the activity of CA IX, which is overexpressed in many tumors. CA IX plays a key role in regulating the pH of the tumor microenvironment, and its inhibition can lead to acidification and subsequent cell death. ADMF has also been shown to inhibit the activity of CA XII, which is another isoform of carbonic anhydrase that is overexpressed in some tumors.
Biochemical and Physiological Effects:
ADMF has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. ADMF treatment has also been shown to decrease the expression of genes involved in angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of ADMF is its selectivity for CA IX and CA XII, which are overexpressed in many tumors but not in normal tissues. This selectivity reduces the risk of off-target effects and toxicity. However, ADMF has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for ADMF research. One area of interest is the development of ADMF analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of ADMF in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, the role of CA IX and CA XII in tumor metabolism and immune evasion is an area of active research, and ADMF may provide insights into these processes.
Scientific Research Applications
ADMF has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that ADMF inhibits the growth of a variety of cancer cell lines, including breast, lung, and renal cancer. ADMF has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-(1-adamantylmethyl)-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F2N3O2S/c1-10-15(11(2)22(21-10)16(18)19)25(23,24)20-9-17-6-12-3-13(7-17)5-14(4-12)8-17/h12-14,16,20H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFSLQHXLSWXBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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